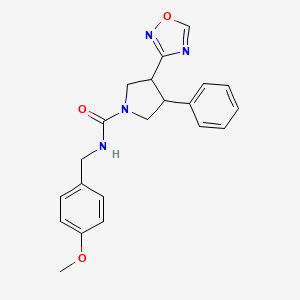

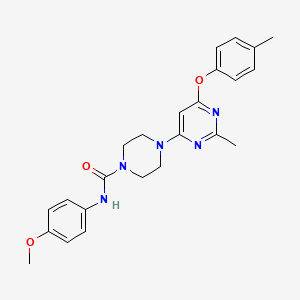

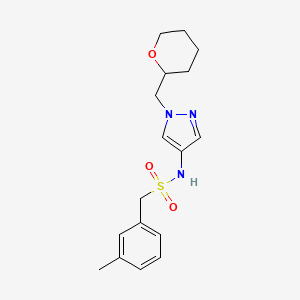

3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives consists of a benzene ring fused to an imidazole ring . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve various processes, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures .Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have garnered attention for their potential as anticancer agents. In a study by Huynh et al., a series of 2-phenylbenzimidazoles, including our compound of interest, were synthesized. The presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influenced the anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhanced the compound’s effectiveness, while electron-withdrawing groups (–NO₂, –CF₃) reduced inhibition. Notably, compounds 2f and 2g displayed significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

Pharmacological Applications

Benzimidazole’s wide range of pharmacological applications extends beyond cancer research. Researchers have explored its potential as an anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic agent. The structural similarity between benzimidazole derivatives and nucleotides found in the human body makes them promising candidates for drug development .

Synthesis and Separation

Efficient synthesis and separation methods are crucial for drug development. The synthesis of benzimidazole derivatives involves condensation of benzene rings with nitrogen-containing functional groups at the ortho position. Researchers have developed facile processes to synthesize and separate various substituted-phenyl benzimidazole derivatives with high yield and efficiency .

Vibrational Spectroscopy

One specific benzimidazole derivative is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA) . Vibrational spectroscopy studies provide insights into its molecular structure and behavior. This compound is also known by other names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Potential Drug Candidates

Given the success of commercially available anticancer drugs based on the benzimidazole skeleton (such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine), ongoing research aims to prepare even better anticancer drugs using benzimidazole derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-14-8-4-5-10-9-11(17(20)22-15(10)14)16-18-12-6-2-3-7-13(12)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZIRVVVKQSNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)

![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)

![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)